molecular formula C20H11F3N2O3 B187936 2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 5282-92-8

2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No. B187936
CAS RN: 5282-92-8
M. Wt: 384.3 g/mol
InChI Key: XTAZUJXPBIWIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TFPAC and has a unique structure that makes it an attractive candidate for various research studies.

Mechanism Of Action

The mechanism of action of TFPAC is not fully understood. However, it has been proposed that TFPAC acts by inhibiting the activity of various enzymes and signaling pathways involved in the development and progression of various diseases.

Biochemical And Physiological Effects

TFPAC has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of various bacteria and fungi. TFPAC has also been shown to reduce inflammation and oxidative stress in various animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using TFPAC in lab experiments is its unique structure, which allows for the study of various biological processes. However, one of the limitations of using TFPAC is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of TFPAC. One of the areas of research is the development of more efficient synthesis methods for TFPAC. Another area of research is the study of the potential use of TFPAC in the treatment of other diseases such as Parkinson's disease and diabetes. Additionally, the study of the mechanism of action of TFPAC and its interactions with various enzymes and signaling pathways is an area of interest for future research.

Synthesis Methods

The synthesis of TFPAC involves a multi-step process that includes the reaction of 2-trifluoromethylphenylacetonitrile with salicylaldehyde in the presence of ammonium acetate. This reaction leads to the formation of 2-(2-trifluoromethylphenyl)-4H-chromen-4-one, which is then reacted with malononitrile and ammonium acetate to form TFPAC.

Scientific Research Applications

TFPAC has been extensively studied for its potential applications in various scientific research fields. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. TFPAC has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

CAS RN

5282-92-8

Product Name

2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Molecular Formula

C20H11F3N2O3

Molecular Weight

384.3 g/mol

IUPAC Name

2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]chromene-3-carbonitrile

InChI

InChI=1S/C20H11F3N2O3/c21-20(22,23)13-7-3-1-5-10(13)15-12(9-24)18(25)28-17-11-6-2-4-8-14(11)27-19(26)16(15)17/h1-8,15H,25H2

InChI Key

XTAZUJXPBIWIMA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)C(F)(F)F

Origin of Product

United States

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